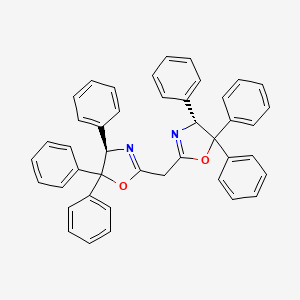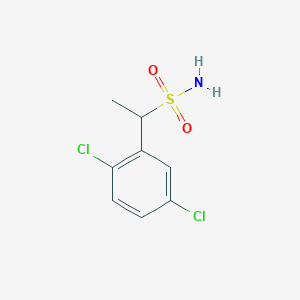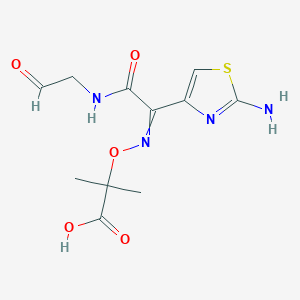
Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features two oxazoline rings, each substituted with triphenyl groups, connected by a central methane carbon. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of triphenylacetonitrile with an appropriate oxazoline precursor under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and conducted in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle large quantities of reactive chemicals.
化学反応の分析
Types of Reactions
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane exerts its effects is largely dependent on its role in specific applications. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of metal complexes. The oxazoline rings provide sites for hydrogen bonding and other interactions, making it a versatile compound in various chemical processes.
類似化合物との比較
Similar Compounds
Bis(indolyl)methane: Known for its biological activity and use in medicinal chemistry.
Bis(pyrazolyl)methane: Utilized in coordination chemistry and as a building block for complex molecules.
Bis(diphenylphosphino)methane: Commonly used as a ligand in organometallic chemistry.
Uniqueness
Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane is unique due to its dual oxazoline rings and triphenyl substitution, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
分子式 |
C43H34N2O2 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
(4R)-4,5,5-triphenyl-2-[[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]methyl]-4H-1,3-oxazole |
InChI |
InChI=1S/C43H34N2O2/c1-7-19-32(20-8-1)40-42(34-23-11-3-12-24-34,35-25-13-4-14-26-35)46-38(44-40)31-39-45-41(33-21-9-2-10-22-33)43(47-39,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,40-41H,31H2/t40-,41-/m1/s1 |
InChIキー |
DGJGXEILSKRHNG-GYOJGHLZSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2C(OC(=N2)CC3=N[C@@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)







![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)



